molecular formula C3H3F5 B1194520 1,1,1,3,3-Pentafluoropropane CAS No. 460-73-1

1,1,1,3,3-Pentafluoropropane

Cat. No. B1194520
CAS RN: 460-73-1
M. Wt: 134.05 g/mol
InChI Key: MSSNHSVIGIHOJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1,1,3,3-Pentafluoropropane involves several methods, including the gaseous phase catalytic fluorination of 1,1,1,3,3-pentachloropropane. Another method involves the reaction of 1,1,1,3,3-pentafluoro-2,3-dichloropropane with hydrogen fluoride in the presence of a noble metal catalyst, showcasing the industrial applicability and versatility of synthesizing this compound through different chemical pathways (Bo, 2008); (Takubo, Aoyama, & Nakada, 1998).

Molecular Structure Analysis

Although the specific molecular structure of 1,1,1,3,3-Pentafluoropropane is not directly analyzed in the reviewed literature, the structure of similar compounds, such as 1-(difluoroboryl)pentaborane(9), provides insights into the complexity of fluorinated compounds. These analyses often involve sophisticated techniques such as electron diffraction supported by ab initio and IGLO calculations (Brain et al., 1994).

Chemical Reactions and Properties

1,1,1,3,3-Pentafluoropropane undergoes gas-phase dehydrofluorination to 1,3,3,3-tetrafluoropropene over mesoporous nano-aluminum fluoride, showcasing its reactivity and potential for producing new refrigerants with lower global warming potential. The process optimization highlights the importance of catalyst preparation conditions in influencing the reaction outcomes (Mao et al., 2018).

Physical Properties Analysis

The surface tension of 1,1,1,3,3-Pentafluoropropane has been measured over a temperature range, demonstrating its physical interactions at the vapor-liquid interface. Such measurements are crucial for understanding the compound's behavior in applications like refrigeration, where phase change plays a significant role (Lin, Duan, & Wang, 2003).

Chemical Properties Analysis

Catalytic dehydrofluorination studies of 1,1,1,3,3-Pentafluoropropane to 1,3,3,3-tetrafluoropropene over fluorinated NiO/Cr2O3 catalysts reveal the compound's chemical properties, including its reactivity and the influence of catalyst composition on the efficiency and selectivity of the reaction. These insights are essential for industrial processes aiming to produce environmentally friendly refrigerants (Luo et al., 2018).

Scientific Research Applications

Application in Polymer Science

  • Scientific Field: Polymer Science .
  • Summary of the Application: 1,1,1,3,3-Pentafluoropropane (PFP) is used in the copolymerization and terpolymerization with various combinations of fluorinated and hydrogenated comonomers .
  • Methods of Application: The copolymerization and terpolymerization of PFP with various combinations of fluorinated and hydrogenated comonomers were investigated . The chosen fluoromonomers were vinylidene fluoride (VDF), 3,3,3-trifluoropropene (TFP), hexafluoropropene (HFP), perfluoromethylvinyl ether (PMVE), chlorotrifluoroethylene (CTFE) and tert-butyl-2-trifluoromethacrylate (MAF-TBE), while the hydrocarbon comonomers were vinylene carbonate (VCA), ethyl vinyl ether (EVE) and 3-isopropenyl-α,α-dimethylbenzyl isocyanate (m-TMI) .
  • Results or Outcomes: All polymers were either amorphous fluoroelastomers or fluorothermoplastics with glass transition temperatures ranging from −56 °C to +59 °C, and they exhibited good thermal stability in air .

Application in Thermodynamics

  • Scientific Field: Thermodynamics .
  • Summary of the Application: A new fundamental equation of state explicit in the Helmholtz energy is presented for 1,1,1,3,3 pentafluoropropane (R 245fa), based on recent experimental data .
  • Methods of Application: The equation of state is based on recent experimental data for the vapor pressures, densities, and vapor sound speeds .
  • Results or Outcomes: The equation is valid for temperatures between the triple point (171.05 K) and 430 K, and for pressures up to 200 MPa . Estimated uncertainties in this range are 0.1 % for vapor pressures, 0.1 % for saturated liquid densities, 0.1 % for liquid densities below 70 MPa, 0.2 % for liquid densities at higher pressures, 0.3 % for vapor densities, 0.15 % for liquid sound speeds, and 0.1 % for vapor sound speeds .

Application in Catalysis

  • Scientific Field: Catalysis .
  • Summary of the Application: 1,1,1,3,3-Pentafluoropropane (PFP) is used in the dehydrofluorination process to produce 1,3,3,3-Tetrafluoropropene .
  • Methods of Application: The catalytic performance was evaluated for the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) to 1,3,3,3-tetra-fluoropropene (HFO-1234ze). The reaction was carried out using Cr2O3 nanoparticles prepared by solution combustion synthesis (SCS) method .
  • Results or Outcomes: The catalytic reaction rate of Cr2O3 prepared by SCS method is as high as 6 mmol/h/g, which is about 1.5 times and 2 times higher than that of precipitated Cr2O3 and commercial Cr2O3, respectively. The selectivity to HFO-1234ze for all the catalysts maintains at about 80% .

Application in Refrigeration

  • Scientific Field: Refrigeration .
  • Summary of the Application: 1,1,1,3,3-Pentafluoropropane is used as a precursor to hydrofluoroolefins (HFOs), which are used as refrigerants in air conditioners .
  • Methods of Application: The specific methods of application in refrigeration systems are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not detailed in the source .

Application in Dehydrofluorination

  • Scientific Field: Catalysis .
  • Summary of the Application: 1,1,1,3,3-Pentafluoropropane is used in the dehydrofluorination process to produce 1,3,3,3-Tetrafluoropropene .
  • Methods of Application: A series of Pd/AlF3 catalysts was prepared by an impregnation method and tested for vapor-phase dehydrofluorination of 1,1,1,3,3-pentafluoropropane . Another study performed the catalytic dehydrofluorination on a series of fluorinated NiO/Cr2O3 catalysts .
  • Results or Outcomes: The outcomes of these applications are not detailed in the sources .

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 1,1,1,3,3-Pentafluoropropane . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,1,1,3,3-pentafluoropropane
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InChI

InChI=1S/C3H3F5/c4-2(5)1-3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSNHSVIGIHOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6052110
Record name 1,1,1,3,3-Pentafluoropropane
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Molecular Weight

134.05 g/mol
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Physical Description

Gas or Vapor; Liquid, Colorless compressed gas or liquefied gas with a slight ethereal odor; [CHEMINFO] Ether-like odor; [MSDSonline]
Record name Propane, 1,1,1,3,3-pentafluoro-
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Record name 1,1,1,3,3-Pentafluoropropane
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Product Name

1,1,1,3,3-Pentafluoropropane

CAS RN

460-73-1
Record name 1,1,1,3,3-Pentafluoropropane
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Record name HFC 245fa
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Record name Pentafluoropropane
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Record name Propane, 1,1,1,3,3-pentafluoro-
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Record name 1,1,1,3,3-Pentafluoropropane
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Record name Propane, 1,1,1,3,3-pentafluoro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,380
Citations
T Bayer, A Amberg, R Bertermann… - Chemical research in …, 2002 - ACS Publications
1,1,1,3,3-Pentafluoropropane (HFC-245fa) is being developed as a CFC substitute. 1,1,1,3,3-Pentafluoropropane has a low potential for toxicity: the only remarkable toxic effect seen in …
Number of citations: 16 pubs.acs.org
R Akasaka, Y Zhou, EW Lemmon - Journal of Physical and Chemical …, 2015 - pubs.aip.org
A new fundamental equation of state explicit in the Helmholtz energy is presented for 1, 1, 1, 3, 3-pentafluoropropane (R-245fa), based on recent experimental data for vapor pressures, …
Number of citations: 57 pubs.aip.org
JW Luo, JD Song, WZ Jia, ZY Pu, JQ Lu, MF Luo - Applied Surface Science, 2018 - Elsevier
Catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane to 1,3,3,3-tetrafluoropropene was performed on a series of fluorinated NiO/Cr 2 O 3 catalysts. The NiO/Cr 2 O 3 catalysts …
Number of citations: 32 www.sciencedirect.com
XX Fang, Y Wang, WZ Jia, JD Song, YJ Wang… - Applied Catalysis A …, 2019 - Elsevier
A series of C-AlF 3 composite catalysts were prepared using a sol-gel method and different aluminum precursors (ie aluminum isopropoxide (Al(O i Pr) 3 ) and aluminum diacetate …
Number of citations: 24 www.sciencedirect.com
H Lin, YY Duan, ZW Wang - Fluid phase equilibria, 2003 - Elsevier
The surface tension of 1,1,1,3,3-pentafluoropropane (HFC-245fa) and 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) were measured over the temperature range of 254–333K, using the …
Number of citations: 30 www.sciencedirect.com
ZW Wang, YY Duan - Journal of Chemical & Engineering Data, 2004 - ACS Publications
The vapor pressures of 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea) and 1,1,1,3,3-pentafluoropropane (HFC-245fa), two ozone-friendly fluorinated propane derivatives, were …
Number of citations: 34 pubs.acs.org
W Mao, Y Bai, Z Jia, Z Yang, Z Hao, J Lu - Applied Catalysis A: General, 2018 - Elsevier
Gas-phase dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) to 1,3,3,3-tetrafluoropropene (HFO-1234ze), one of the new fourth-generation refrigerants was performed …
Number of citations: 17 www.sciencedirect.com
HD Quan, HE Yang, M Tamura, A Sekiya - Journal of fluorine chemistry, 2007 - Elsevier
In this report, a simple process for preparing HFC-245fa through the reaction of 1,1,1,3,3-pentachloropropane (PCP) and anhydrous HF via two-step vapor-phase catalytic fluorination is …
Number of citations: 22 www.sciencedirect.com
VP Zhelezny, YV Semenyuk, SN Ancherbak… - Journal of Fluorine …, 2007 - Elsevier
This paper reports experimental data for the solubility, density and capillary constant for solutions of refrigerant 1,1,1,3,3-pentafluoropropane (R-245fa) with polyolester compressor oil …
Number of citations: 57 www.sciencedirect.com
X Meng, J Zhang, J Wu - Journal of Chemical & Engineering Data, 2011 - ACS Publications
The viscosity of compressed liquid 1,1,1,3,3-pentafluoropropane (R245fa) and 1,1,1,3,3,3-hexafluoropropane (R236fa) has been measured with a new vibrating-wire viscometer. …
Number of citations: 32 pubs.acs.org

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